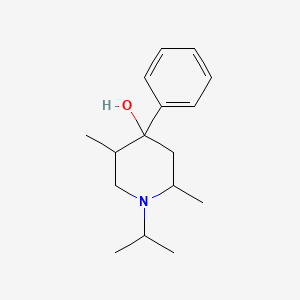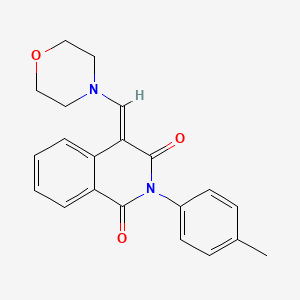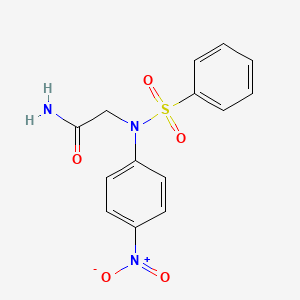
1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol, also known as IPPD, is a chemical compound that belongs to the family of piperidinols. It has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol is in the development of new drugs. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Mechanism of Action
The mechanism of action of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol is not fully understood. However, it is believed to exert its pharmacological effects by interacting with the mu-opioid receptor and inhibiting the release of inflammatory mediators.
Biochemical and Physiological Effects:
1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting its potential as a therapeutic agent. Additionally, 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol is its potent analgesic and anti-inflammatory properties. This makes it a valuable tool for studying pain and inflammation-related disorders in animal models. However, one of the limitations of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol. One area of interest is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol and its potential toxicity. Finally, the development of new synthesis methods for 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol may allow for the production of larger quantities of the compound, facilitating further research.
Synthesis Methods
The synthesis of 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-phenylpiperidin-4-ol with isobutyraldehyde and methylmagnesium bromide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinol.
properties
IUPAC Name |
2,5-dimethyl-4-phenyl-1-propan-2-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12(2)17-11-13(3)16(18,10-14(17)4)15-8-6-5-7-9-15/h5-9,12-14,18H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPPYVOQXDDGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(C)C)C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)

![2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)


![1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5163150.png)
![4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5163166.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5163172.png)




